molecular formula C4H9NO2S B3164118 d-Cysteine methyl ester CAS No. 88806-98-8

d-Cysteine methyl ester

Cat. No.: B3164118
CAS No.: 88806-98-8
M. Wt: 135.19 g/mol
InChI Key: MCYHPZGUONZRGO-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Cysteine methyl ester is a useful research compound. Its molecular formula is C4H9NO2S and its molecular weight is 135.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

D-Cysteine Methyl Ester, also known as Methyl D-Cysteinate, primarily targets cysteine residues . Cysteine residues are ideal for targeting with covalent drugs due to their rich chemistry through their nucleophilic thiol group and their rarity in proteins . This compound is also used as a commercial drug with mucolytic activity .

Mode of Action

The compound interacts with cysteine thiols in a rapidly reversible manner . This interaction is facilitated by electron-deficient olefins, including acrylamides . The installation of a nitrile group increases the olefins’ intrinsic reactivity, but paradoxically eliminates the formation of irreversible adducts .

Biochemical Pathways

This compound is involved in the cysteine and methionine metabolism pathways . In these pathways, cysteine is synthesized from serine through different pathways in different organism groups . In animals, methionine-derived homocysteine is used as a sulfur source and its condensation product with serine (cystathionine) is converted to cysteine .

Pharmacokinetics

It’s used for chronic and acute respiratory disorders , suggesting that it has suitable bioavailability for therapeutic use.

Result of Action

The primary result of this compound’s action is its mucolytic activity . It fluidifies mucus in chronic and acute respiratory disorders . Additionally, it has been shown to prevent and reverse the deleterious effects of opioids on breathing without compromising analgesia .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s ability to interact with intracellular signaling events involved in acquisition to physical dependence to fentanyl is key to its effectiveness . .

Properties

IUPAC Name

methyl (2S)-2-amino-3-sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-7-4(6)3(5)2-8/h3,8H,2,5H2,1H3/t3-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYHPZGUONZRGO-GSVOUGTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CS)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CS)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
d-Cysteine methyl ester
Reactant of Route 2
Reactant of Route 2
d-Cysteine methyl ester
Reactant of Route 3
Reactant of Route 3
d-Cysteine methyl ester
Reactant of Route 4
Reactant of Route 4
d-Cysteine methyl ester
Reactant of Route 5
Reactant of Route 5
d-Cysteine methyl ester
Reactant of Route 6
Reactant of Route 6
d-Cysteine methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.